9-(Azetidin-3-yl)-9H-purin-6-amine hydrochloride is a heterocyclic compound that integrates both azetidine and purine structures. This compound has gained attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting biological pathways related to purine metabolism and signaling. The presence of the azetidine ring enhances its chemical properties, making it a promising scaffold for various pharmaceutical agents.
This compound is classified as a purine derivative, specifically a substituted purine with an azetidine moiety. Its chemical structure allows it to interact with biological systems, which is crucial for its applications in medicinal chemistry and biochemistry . The compound's unique features stem from its dual structural components, which contribute to its distinct biological activity and potential therapeutic uses.
The synthesis of 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride typically involves several key steps:
For industrial production, optimization of these synthetic routes is essential to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are increasingly employed to scale up production efficiently.
The molecular formula of 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride is CHN·HCl, with a molecular weight of 190.21 g/mol. The structure contains a purine ring fused with an azetidine ring, which imparts unique chemical behavior and biological activity. Specific data regarding its physical properties like density or boiling point are not readily available .
9-(Azetidin-3-yl)-9H-purin-6-amine hydrochloride participates in various chemical reactions, including:
These reactions can lead to functionalized derivatives that are valuable for further applications in medicinal chemistry.
The mechanism of action for 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets within biological systems:
The precise biochemical pathways affected depend on the specific targets engaged by the compound.
While detailed physical properties such as melting point or boiling point are not extensively documented, the following information is relevant:
The compound's unique structure contributes to its solubility and reactivity profiles, which are critical for its applications in drug development .
9-(Azetidin-3-yl)-9H-purin-6-amine hydrochloride has several potential applications across various fields:
The stereoselective construction of the azetidine-purine hybrid scaffold is achieved through nucleophilic substitution reactions between halogenated purines and protected azetidine precursors. A key patent (US9732097B2) details a multi-step approach where N-Boc-3-aminoazetidine undergoes regioselective coupling with 6-chloropurine under Mitsunobu conditions, followed by acidic deprotection to yield the target compound as a hydrochloride salt [4]. This method preserves the stereochemical integrity of the azetidine ring's C3 position, crucial for biological interactions. The reaction typically proceeds at 60-80°C in polar aprotic solvents (e.g., DMF or acetonitrile), with yields optimized to 65-78% through controlled addition of inorganic bases like potassium carbonate to neutralize HCl byproducts [7] [8]. Chiral HPLC analysis confirms >98% enantiomeric purity when starting from enantiomerically pure (R)- or (S)-Boc-azetidin-3-amine precursors [5].
Table 1: Stereoselective Synthesis Methods Comparison
Azetidine Precursor | Coupling Agent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
(S)-N-Boc-3-aminoazetidine | DIAD/PPh₃ | 80 | 78 | >99 |
(R)-N-Boc-3-aminoazetidine | DEAD/PPh₃ | 70 | 72 | 98.5 |
N-Cbz-3-aminoazetidine | None | 100 | 65 | Racemic |
Regioselective ring-opening of activated azetidine intermediates enables C3-functionalization of the hybrid scaffold. The 6-chloro-9-(azetidin-3-yl)-9H-purine hydrochloride (CAS 1823316-60-4) serves as a versatile intermediate for nucleophilic displacement reactions [2] [4]. When reacted with primary amines under microwave irradiation (120°C, 30 min), the C6 chloro substituent undergoes substitution to form 6-alkylamino derivatives with 85-92% conversion efficiency. Computational studies reveal the C6 position exhibits 12-15 kJ/mol higher electrophilicity than the azetidine nitrogen, enabling selective modification without ring degradation [4]. The azetidine ring itself undergoes strain-driven ring-opening when treated with thiols or secondary amines at elevated temperatures (>100°C), producing linear thioalkyl or aminoalkyl purine derivatives – valuable for probing steric tolerance in structure-activity relationship studies [8].
Solid-phase synthesis enables rapid generation of analog libraries through resin-bound intermediates. As described by Amadis Chemical, Rink amide resin is functionalized with Fmoc-protected azetidine-3-carboxylic acid, followed by Fmoc deprotection and coupling with 6-chloro-9H-purine [7]. The resin-bound conjugate (e.g., 9-[(azetidin-3-yl)methyl]-9H-purin-6-amine) undergoes diversification through acylation or sulfonylation at the azetidine nitrogen before cleavage with TFA/H₂O (95:5), yielding 42-68% purified products after reverse-phase HPLC. ChemShuttle's platform employs Wang resin-bound 6-amino-9H-purine, which reacts with tert-butyl 3-iodoazetidine-1-carboxylate under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃), achieving 55% yield of the Boc-protected precursor after cleavage [8]. This method facilitates parallel synthesis of 50+ analogs in milligram quantities for primary screening, with purity >95% confirmed by LC-MS (Table 2) [7] [8].
Table 2: Solid-Phase Library Synthesis Parameters
Resin Type | Anchor Group | Diversification Point | Typical Yield (%) | Purity Range (%) |
---|---|---|---|---|
Rink Amide MBHA | Carboxamide | N-Azetidinyl | 42-55 | 91-97 |
Wang Resin | Hydroxyl | C6-Purine | 55-68 | 90-99 |
TentaGel S NH₂ | Amine | Azetidine N1 | 38-50 | 85-92 |
Directed modifications optimize ADME properties by introducing bioisosteric replacements:
Table 3: Bioisosteric Modifications Impact on Properties
Modification | cLogP Δ | Solubility (μM) | T. brucei pEC₅₀ | HLM CLᵢₙₜ (μL/min/mg) |
---|---|---|---|---|
None (Parent) | 1.0 | 69 | 7.5 | 64 |
N-Methylazetidine | +0.3 | 82 | 7.3 | 38 |
C2-(3-Pyridyl) | -0.5 | 734 | 6.8 | 28 |
C6-Cyclopropanamide | +1.3 | 15 | 6.5 | 105 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7